Ethyl 3,4-difluorobenzoylformate

Description

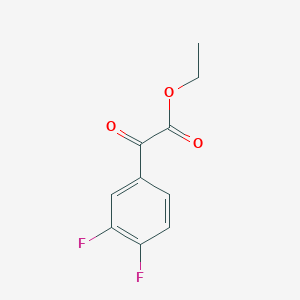

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3,4-difluorophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O3/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIBSNLBZKOXNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378994 | |

| Record name | Ethyl 3,4-difluorobenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73790-05-3 | |

| Record name | Ethyl 3,4-difluorobenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(3,4-difluorophenyl)-2-oxoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 3,4-difluorobenzoylformate physical and chemical properties

An In-Depth Technical Guide to Ethyl 3,4-difluorobenzoylformate: Properties, Synthesis, and Applications in Drug Development

Abstract

This compound is a fluorinated α-keto ester of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, combining a difluorinated phenyl ring with a reactive α-keto ester moiety, makes it a valuable building block for synthesizing complex molecular architectures. The presence of the 3,4-difluoro substitution pattern critically influences the molecule's electronic properties, metabolic stability, and potential for specific binding interactions, marking it as a key intermediate in medicinal chemistry. This guide provides a comprehensive overview of its physicochemical properties, proposes a robust synthetic pathway, details its theoretical spectroscopic signature, and explores its functional role in the design of novel therapeutic agents. While specific experimental data for this isomer is not extensively documented in public literature, this paper synthesizes information from its close analogues and foundational chemical principles to serve as an authoritative resource for researchers.

Molecular Identity and Core Properties

This compound, also known as ethyl 2-(3,4-difluorophenyl)-2-oxoacetate, possesses a unique combination of functional groups that define its chemical behavior. The molecule consists of a central α-keto ester group attached to a 3,4-difluorinated benzene ring.

Molecular Structure:

This structural arrangement is pivotal. The two fluorine atoms on the aromatic ring act as strong electron-withdrawing groups, which modulates the reactivity of the entire system. The adjacent ketone and ester functionalities provide multiple sites for chemical modification, making it a versatile synthetic intermediate.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value / Description | Source / Rationale |

| IUPAC Name | ethyl 2-(3,4-difluorophenyl)-2-oxoacetate | Standard Nomenclature |

| Synonyms | Ethyl 3,4-difluorophenylglyoxylate | Common Synonym |

| CAS Number | Data not readily available in public databases. | Literature Search |

| Molecular Formula | C₁₀H₈F₂O₃ | Calculated |

| Molecular Weight | 214.17 g/mol | [1] |

| Appearance | Expected to be a colorless to light yellow liquid. | Analogy to similar compounds. |

| Boiling Point | ~247.4 °C (Predicted) | Based on the value for the 3,5-isomer[1]. Positional isomers typically have very similar boiling points. |

| Density | ~1.27 g/mL at 25 °C (Predicted) | Based on the value for the 3,5-isomer[1]. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Low solubility in water. | General property of organic esters. |

Synthesis and Chemical Reactivity

The synthesis of aryl glyoxylates like this compound is well-established in organic chemistry. The most direct and industrially scalable approach is the Friedel-Crafts acylation of a corresponding aromatic compound.

Proposed Synthetic Protocol: Friedel-Crafts Acylation

This method involves the reaction of 1,2-difluorobenzene with an acylating agent, typically ethyl oxalyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2]

Reaction Scheme: 1,2-Difluorobenzene + Ethyl Oxalyl Chloride --(AlCl₃)--> this compound

Step-by-Step Methodology:

-

Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is kept under an inert atmosphere.

-

Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) is suspended in a dry, inert solvent such as dichloromethane (DCM).

-

Reagent Addition: The flask is cooled to 0 °C in an ice bath. A solution of 1,2-difluorobenzene (1.2 equivalents) in DCM is added to the suspension.

-

Acylation: Ethyl oxalyl chloride (1.0 equivalent) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours.

-

Quenching: The reaction is carefully quenched by slowly pouring it over crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

-

Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine. The solution is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Final Product: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Causality in Protocol:

-

Anhydrous Conditions: The Lewis acid catalyst (AlCl₃) is extremely sensitive to moisture. Water would deactivate the catalyst and prevent the reaction.

-

Low Temperature: The initial addition is performed at 0 °C to control the exothermic nature of the Friedel-Crafts reaction and prevent unwanted side reactions.

-

Acidic Workup: The HCl wash is crucial for breaking down the product-catalyst complex, allowing for the isolation of the desired keto ester.

Reactivity Profile

The reactivity is dominated by the α-keto ester moiety.

-

Nucleophilic Attack: The ketone carbonyl is susceptible to attack by nucleophiles. This allows for the formation of α-hydroxy esters (via reduction with agents like NaBH₄) or α-amino esters (via reductive amination).

-

Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding 3,4-difluorobenzoylformic acid.[3]

-

Pictet-Spengler Reaction: α-keto esters are known to react with tryptamines in the Pictet-Spengler reaction to form tetrahydro-β-carbolines, which are key structures in many alkaloids and pharmaceutical compounds.[4]

Proposed Experimental Workflow

The following diagram illustrates the logical flow from synthesis to characterization, a self-validating system essential for confirming the identity and purity of the target compound.

Caption: Proposed workflow for the synthesis and validation of this compound.

Spectroscopic Signature Analysis (Theoretical)

For a researcher, confirming the structure of a synthesized compound is paramount. The following is a predicted analysis of the key spectroscopic data for this compound.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Signals and Interpretation |

| ¹H NMR | ~ 1.4 ppm (t, 3H): Triplet for the -CH₃ of the ethyl group. ~ 4.4 ppm (q, 2H): Quartet for the -CH₂- of the ethyl group. ~ 7.3-7.9 ppm (m, 3H): A complex multiplet region for the three aromatic protons. The splitting will be intricate due to both proton-proton (ortho, meta) and proton-fluorine (ortho, meta, para) coupling. |

| ¹³C NMR | ~ 14 ppm: -CH₃ of the ethyl group. ~ 63 ppm: -CH₂- of the ethyl group. ~ 115-130 ppm: Aromatic carbons (CH). Signals will appear as doublets or doublet of doublets due to C-F coupling. ~ 150-155 ppm: Aromatic carbons attached to fluorine (C-F), exhibiting large C-F coupling constants. ~ 162 ppm: Ester carbonyl (C=O). ~ 185 ppm: Ketone carbonyl (C=O). |

| ¹⁹F NMR | Two distinct signals are expected in the typical aromatic fluorine region, each showing splitting due to coupling with each other and with the aromatic protons. |

| IR Spectroscopy | ~ 1740 cm⁻¹: Strong C=O stretch (ester). ~ 1690 cm⁻¹: Strong C=O stretch (ketone, conjugated). ~ 1600, 1500 cm⁻¹: C=C stretches of the aromatic ring. ~ 1250 cm⁻¹: Strong C-F stretch. |

| Mass Spec (EI) | m/z 214: Molecular ion peak (M⁺). m/z 185: Loss of -CH₂CH₃ (ethyl group). m/z 169: Loss of -COOCH₂CH₃ (ethoxycarbonyl group). m/z 141: [F₂C₆H₃CO]⁺ fragment, a characteristic peak for the difluorobenzoyl moiety. |

Core Applications in Drug Discovery

The true value of this compound lies in its utility as a strategic building block in medicinal chemistry. Both the difluorophenyl group and the α-keto ester moiety contribute unique and desirable properties to drug candidates.

The Role of the 3,4-Difluorophenyl Moiety

Fluorine has become a cornerstone of modern drug design for its ability to fine-tune molecular properties.[5]

-

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Introducing fluorine atoms at the 3 and 4 positions can block potential sites of metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[6]

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions (e.g., with backbone amides) or hydrogen bonds within a protein's active site, enhancing the binding affinity and selectivity of a ligand.[5]

-

Modulation of Physicochemical Properties: The difluoro substitution increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[7] It also lowers the pKa of nearby acidic or basic groups, which can be used to optimize a drug's ionization state at physiological pH.

The Versatility of the α-Keto Ester Group

The α-keto ester is not merely a linker; it is a highly versatile functional group that serves multiple roles in synthesis and pharmacology.[8]

-

Synthetic Hub: As previously discussed, it is a precursor to α-hydroxy acids and α-amino acids, which are fundamental components of many bioactive molecules, including protease inhibitors and peptide mimetics.

-

Bioisostere and Pharmacophore: The α-keto acid (derived from hydrolysis of the ester) can act as a bioisostere for a phosphate or carboxylate group, enabling it to chelate metal ions in the active sites of metalloenzymes.

-

Reversible Covalent Inhibition: The electrophilic ketone can form a reversible covalent bond (a hemiketal) with a nucleophilic residue (like serine or cysteine) in an enzyme's active site, a strategy used to achieve high potency and duration of action.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. [Link]

-

The Role of Fluorinated Compounds in Modern Drug Discovery. (2025, October 9). Mor-re. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PubMed Central (PMC). [Link]

-

The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. [Link]

-

Chemical and Pharmacological Properties of Diflunisal. (n.d.). PubMed. [Link]

-

Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. (2025, December 28). ACS Catalysis. [Link]

-

Ethyl 3,5-difluorobenzoylformate | C10H8F2O3. (n.d.). BuyersGuideChem. [Link]

-

Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. (2020, April 14). National Institutes of Health (NIH). [Link]

-

Supporting Information for Iron-Catalyzed Aerobic Oxidative α,β-Didehydrogenation of β-Aryl-α-ketoesters. (n.d.). Organic Chemistry Org. [Link]

-

Synthesis of α-Ketobutyrolactones and γ-Hydroxy-α-Keto Acids. (n.d.). KOASAS. [Link]

-

Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. (2021, August 12). PubMed Central (PMC). [Link]

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (n.d.). MDPI. [Link]

Sources

- 1. Ethyl 3,5-difluorobenzoylformate | C10H8 F2 O3 - BuyersGuideChem [buyersguidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 3,4-Difluorobenzoylformate and its Analogs: A Chemist's Companion for Drug Discovery

This technical guide provides a comprehensive overview of Ethyl 3,4-difluorobenzoylformate, a fluorinated α-keto ester of interest to researchers, scientists, and professionals in drug development. Recognizing the specificity and often limited public data on certain isomers, this document addresses the core topic while also providing a detailed examination of a closely related, well-documented analog to offer a complete technical picture.

Initial Identification and Isomeric Ambiguity

The precise compound, this compound, is identified by the CAS number 73790-05-3 .[1] While it is commercially available, in-depth public data regarding its specific physicochemical properties, reaction protocols, and direct applications are sparse. In contrast, its isomer, Ethyl 3,5-difluorobenzoylformate, is more extensively documented. This guide will focus on the known identifiers of the 3,4-isomer and use the 3,5-isomer as a well-characterized analog for detailed discussions on properties, synthesis, and reactivity, providing a robust technical framework for researchers.

Core Compound Identifiers: this compound

Precise identification is paramount in chemical research and development. Below is a summary of the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 73790-05-3 |

| Molecular Formula | C₁₀H₈F₂O₃ |

| Molecular Weight | 214.17 g/mol |

| IUPAC Name | Ethyl 2-(3,4-difluorophenyl)-2-oxoacetate |

| Synonyms | Ethyl 3,4-difluorophenylglyoxylate |

| InChI | 1S/C10H8F2O3/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3 |

| SMILES | CCOC(=O)C(=O)C1=CC=C(C(=C1)F)F |

A Detailed Analog Study: Ethyl 3,5-Difluorobenzoylformate

To provide a practical and in-depth resource, we will now examine the properties and protocols associated with Ethyl 3,5-difluorobenzoylformate (CAS: 208259-57-8) . The underlying chemistry and functional group behavior are highly analogous, making this a valuable reference for researchers working with its 3,4-difluoro counterpart.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Ethyl 3,5-difluorobenzoylformate, offering expected benchmarks for related isomers.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈F₂O₃ | [2] |

| Molecular Weight | 214.17 g/mol | [2] |

| Boiling Point | 247.4 °C (lit.) | [2] |

| Density | 1.27 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.482 (lit.) | |

| Flash Point | 66 °C (150.8 °F) - closed cup | [2] |

Safety and Handling

As with any laboratory chemical, proper handling is essential. The following safety information is for Ethyl 3,5-difluorobenzoylformate. Researchers should assume a similar hazard profile for the 3,4-isomer in the absence of specific data.

-

Hazard Statements : Based on available data for analogous compounds, may cause skin irritation, serious eye irritation, and respiratory tract irritation.

-

Precautionary Statements : Avoid breathing dust/fumes/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. In case of contact with eyes, rinse cautiously with water for several minutes.

-

Storage : Store in a well-ventilated place. Keep container tightly closed.

Synthesis and Reactivity: The α-Keto Ester Core

The α-keto ester functional group is a versatile synthon in organic chemistry, valued for its dual reactivity at the adjacent carbonyl centers.[3] These moieties are key intermediates in the synthesis of a wide array of more complex molecules, including heterocyclic compounds and other biologically active agents.[3][4]

General Synthesis of Aryl Glyoxylates

A common and effective method for synthesizing aryl α-keto esters like this compound is the Friedel-Crafts acylation of the corresponding aromatic compound with ethyl oxalyl chloride.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of Ethyl 3,5-Difluorobenzoylformate

This protocol is for the synthesis of the 3,5-isomer and should be adapted with appropriate stoichiometry and purification methods for the 3,4-isomer.

Objective: To synthesize Ethyl 3,5-difluorobenzoylformate via Friedel-Crafts acylation.

Materials:

-

1,3-Difluorobenzene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1M aq.)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add ethyl oxalyl chloride (1.0 eq) to the suspension via the dropping funnel.

-

To this mixture, add 1,3-difluorobenzene (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by pouring it over crushed ice and 1M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield Ethyl 3,5-difluorobenzoylformate.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The 3,4-difluorobenzoyl moiety, in particular, is a key structural feature in a number of biologically active compounds.

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.

-

Binding Interactions: The electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, such as hydrogen bond acceptance and dipole-dipole interactions.

-

Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a receptor or enzyme active site.

While specific applications of this compound are not widely published, its structural components are relevant to pharmaceutical research. For instance, thiophene derivatives containing a 3,4-difluorobenzoyl group have been investigated for their therapeutic properties in drug development.[5] Furthermore, the broader class of α-keto esters serves as precursors for various heterocyclic scaffolds that are central to many medicinal chemistry programs.

Conclusion

This compound (CAS 73790-05-3) is a valuable, though less-documented, fluorinated building block for organic synthesis. By understanding its core identifiers and leveraging the detailed experimental data available for its close analog, Ethyl 3,5-difluorobenzoylformate, researchers can confidently incorporate this synthon into their discovery workflows. The strategic importance of the α-keto ester functionality and the beneficial properties conferred by the 3,4-difluoro substitution pattern ensure that this and related compounds will continue to be of significant interest to the drug discovery community.

References

-

MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Online] Available at: [Link]

-

BuyersGuideChem. Ethyl 3,5-difluorobenzoylformate | C10H8F2O3. [Online] Available at: [Link]

-

ACS Omega. Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. [Online] Available at: [Link]

-

PubChem. 3,4-Difluorobenzoyl chloride. [Online] Available at: [Link]

-

ResearchGate. Methods for the Synthesis of α-Keto Esters. [Online] Available at: [Link]

-

MDPI. Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. [Online] Available at: [Link]

-

ResearchGate. Ethyl 3-(3,4-dihydroxyphenyl)-2-propenoate. [Online] Available at: [Link]

-

YouTube. 11.10 Acetoacetic Ester Synthesis. [Online] Available at: [Link]

-

NIH. Novel 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: Synthesis, In Silico and In Vitro Evaluation of Their Antioxidant Activity. [Online] Available at: [Link]

-

Organic Chemistry Portal. Synthesis of α-keto carboxylic acids, esters and amides. [Online] Available at: [Link]

Sources

- 1. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy 3-(3,4-Difluorobenzoyl)thiophene | 898771-62-5 [smolecule.com]

Spectroscopic Characterization of Ethyl 3,4-difluorobenzoylformate: A Technical Guide

This guide provides a comprehensive technical overview of the spectroscopic data for Ethyl 3,4-difluorobenzoylformate, a key intermediate in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Significance of this compound

This compound (C₁₀H₈F₂O₃) is a valuable building block in organic synthesis. The presence of the difluorobenzoyl moiety imparts unique electronic properties, influencing the reactivity and biological activity of molecules incorporating this scaffold. The α-ketoester functionality serves as a versatile handle for a variety of chemical transformations. Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound, ensuring the reliability of subsequent research and development.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2]

Reaction Scheme:

Figure 1: Proposed synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol: A Representative Procedure

The following protocol is a general guideline for the synthesis of this compound. Optimization may be required to achieve the best results.

| Step | Procedure |

| 1. Catalyst Suspension | Anhydrous aluminum chloride (1.1 equivalents) is suspended in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) in a reaction vessel equipped with a magnetic stirrer and a dropping funnel. The suspension is cooled to 0 °C in an ice bath. |

| 2. Addition of Reactants | A solution of 1,2-difluorobenzene (1.0 equivalent) and ethyl oxalyl chloride (1.05 equivalents) in dry DCM is added dropwise to the stirred AlCl₃ suspension over a period of 30-60 minutes, maintaining the temperature at 0 °C. |

| 3. Reaction | After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes and then allowed to warm to room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. |

| 4. Workup | The reaction mixture is carefully poured onto crushed ice and extracted with DCM. The organic layer is washed with a saturated aqueous solution of sodium bicarbonate, followed by brine. |

| 5. Purification | The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of fluorine atoms in a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the ethyl group and the aromatic protons.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | Triplet | 3H | -CH₃ |

| ~4.4 | Quartet | 2H | -OCH₂- |

| ~7.3-7.5 | Multiplet | 1H | Ar-H |

| ~7.8-8.0 | Multiplet | 2H | Ar-H |

Interpretation:

-

The ethyl group will present as a characteristic triplet for the methyl protons (coupled to the two methylene protons) and a quartet for the methylene protons (coupled to the three methyl protons).

-

The aromatic protons will appear as complex multiplets in the downfield region due to coupling with each other and with the adjacent fluorine atoms. The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the carbonyl groups and the fluorine atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The signals will be influenced by the electronegativity of the attached atoms (oxygen and fluorine) and the resonance effects within the aromatic ring.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -CH₃ |

| ~63 | -OCH₂- |

| ~118-130 (with C-F coupling) | Aromatic CH |

| ~135-140 (with C-F coupling) | Aromatic C-CO |

| ~150-160 (with C-F coupling) | Aromatic C-F |

| ~163 | -COO- |

| ~185 | C=O (keto) |

Interpretation:

-

The aliphatic carbons of the ethyl group will appear in the upfield region.

-

The aromatic carbons will resonate in the range of 118-160 ppm. The carbons directly attached to fluorine will show large one-bond carbon-fluorine coupling constants (¹JCF), and other aromatic carbons will exhibit smaller two- or three-bond couplings.

-

The carbonyl carbons will be the most downfield signals due to their deshielded nature. The ester carbonyl will be around 163 ppm, while the keto carbonyl will be further downfield, around 185 ppm.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. The chemical shifts are very sensitive to the electronic environment.

Predicted ¹⁹F NMR Data (referenced to CFCl₃):

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -130 to -145 | Multiplet |

| ~ -130 to -145 | Multiplet |

Interpretation:

-

Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring.

-

The chemical shifts will be in the typical range for aryl fluorides.

-

The signals will likely appear as multiplets due to coupling with the aromatic protons and with each other.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~1740-1720 | Strong | C=O stretch (ester) |

| ~1690-1670 | Strong | C=O stretch (keto) |

| ~1600, ~1500 | Medium | Aromatic C=C stretch |

| ~1300-1000 | Strong | C-O stretch and C-F stretch |

Interpretation:

-

The most prominent peaks in the IR spectrum will be the two strong absorptions for the carbonyl groups . The ester carbonyl will typically appear at a higher wavenumber than the keto carbonyl. | The presence of the aromatic ring will be confirmed by the C-H and C=C stretching vibrations.

-

The C-F stretching vibrations will appear in the fingerprint region and may overlap with other absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Interpretation |

| 214 | Molecular ion [M]⁺ |

| 185 | [M - C₂H₅]⁺ |

| 169 | [M - OC₂H₅]⁺ |

| 141 | [M - COOC₂H₅]⁺ |

| 113 | [C₆H₃F₂]⁺ |

Interpretation:

-

The molecular ion peak at m/z 214 will confirm the molecular weight of the compound.

-

The fragmentation pattern will be characteristic of an ethyl ester and a benzoyl derivative. Common fragmentation pathways include the loss of the ethoxy group (-OC₂H₅) and the entire ethyl ester group (-COOC₂H₅).

Conclusion

The spectroscopic data presented in this guide, although predictive, provides a robust framework for the characterization of this compound. The combination of NMR, IR, and MS techniques allows for the unambiguous confirmation of its structure and purity. Researchers working with this compound can use this guide as a reference for interpreting their own experimental data and ensuring the quality of their materials.

References

- Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI.

- Problem with Friedel Crafts acylation using Oxalyl chloride. Sciencemadness.org.

Sources

Molecular structure and weight of Ethyl 3,4-difluorobenzoylformate

An In-depth Technical Guide to Ethyl 3,4-difluorobenzoylformate

Abstract

This technical guide provides a comprehensive analysis of this compound, a fluorinated α-keto ester of significant interest to researchers in medicinal chemistry and drug development. While this compound is structurally plausible and relevant as a synthetic building block, publicly available experimental data is limited. Therefore, this document establishes its core molecular and physicochemical properties through in silico analysis and robust comparison with its close structural analogues. We present a proposed, high-yield synthetic pathway, detail the anticipated spectroscopic signatures for structural verification, and discuss its potential applications in pharmaceutical research, grounded in the established roles of fluorinated aromatics and α-keto esters. This guide is intended to serve as a foundational resource for scientists seeking to synthesize, characterize, and utilize this compound in their research endeavors.

Introduction: The Role of α-Keto Esters in Drug Discovery

The α-keto ester moiety, of which this compound is a prime example, is a privileged scaffold in medicinal chemistry. This functional group acts as a versatile electrophile and a bioisostere for other carbonyl-containing groups. Its unique electronic properties allow it to serve as a key pharmacophore, often targeting the active sites of enzymes, particularly proteases and oxidoreductases. The incorporation of fluorine atoms onto the phenyl ring is a well-established strategy in drug design to modulate key pharmacokinetic and pharmacodynamic properties. Fluorine substitution can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and alter the acidity of nearby protons. Consequently, molecules like this compound represent valuable and highly sought-after intermediates for constructing complex, biologically active molecules.[1]

Molecular Structure and Physicochemical Properties

A precise understanding of a compound's structure and properties is fundamental to its application. This section details the calculated properties of this compound and provides experimental data from its closest structural analogues for a comprehensive physicochemical profile.

In Silico Characterization

The molecular structure of this compound consists of a 1,2-difluorobenzene ring acylated with an ethyl oxalyl group.

| Property | Value |

| IUPAC Name | ethyl 2-(3,4-difluorophenyl)-2-oxoacetate |

| Molecular Formula | C₁₀H₈F₂O₃ |

| Molar Mass | 214.17 g/mol |

| Exact Mass | 214.04415 Da |

Comparative Analysis with Structural Analogues

To estimate the physical properties of the target compound, we can analyze data from commercially available, structurally similar molecules. The 3,5-difluoro isomer provides insight into the impact of the benzoylformate group, while the 3,4-difluoro benzoate analogue shows the properties conferred by the specific fluorine substitution pattern.

| Property | Ethyl 3,5-difluorobenzoylformate[2][3] | Ethyl 3,4-difluorobenzoate[4] | This compound (Predicted) |

| CAS Number | 208259-57-8[2][3] | 144267-96-9[4] | Not available |

| Molecular Weight | 214.17 g/mol [2][3] | 186.16 g/mol [4] | 214.17 g/mol |

| Density | 1.27 g/mL at 25 °C[2][3] | ~1.2 g/mL (estimated) | ~1.25 - 1.30 g/mL |

| Boiling Point | 247.4 °C[2][3] | Not available | >250 °C |

| Refractive Index | n20/D 1.482[3] | Not available | ~1.48 - 1.49 |

| Appearance | Not specified | Colorless to light yellow liquid[4] | Colorless to light yellow liquid |

Proposed Synthetic Pathway

The synthesis of α-keto esters can be approached through several established methodologies. A robust and scalable approach for preparing this compound involves a two-step process starting from the commercially available 3,4-difluorobenzoic acid. This method is favored for its high yields and straightforward purification.

Causality of Experimental Choices:

-

Step 1 (Acyl Chloride Formation): Thionyl chloride (SOCl₂) is selected as the chlorinating agent due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification. The reaction is typically performed neat or in a non-protic solvent to prevent hydrolysis of the acyl chloride.

-

Step 2 (Esterification/Keto-Ester Formation): The resulting 3,4-difluorobenzoyl chloride is reacted with a suitable ethylating agent that provides the α-keto ester functionality. A common and effective method is the reaction with ethyl chlorooxoacetate in the presence of a catalyst. An alternative, well-documented approach for similar substrates involves reacting the acyl chloride with ethyl acetate in the presence of a strong base like sodium ethoxide.[5]

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol:

Protocol Trustworthiness: This protocol incorporates standard organic chemistry techniques that are self-validating through in-process monitoring (e.g., TLC, GC) and final product characterization.

-

Acyl Chloride Synthesis:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-difluorobenzoic acid (1.0 eq).[6]

-

Carefully add thionyl chloride (2.0 eq) to the flask.

-

Heat the reaction mixture to reflux (approx. 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After completion, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 3,4-difluorobenzoyl chloride is typically used in the next step without further purification.

-

-

Keto-Ester Formation:

-

In a separate, dry, three-neck flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethyl acetate (used as both reactant and solvent).[5]

-

Cool the solution to 0-5°C using an ice bath.

-

Slowly add the crude 3,4-difluorobenzoyl chloride (1.0 eq) from the previous step to the cooled solution while stirring vigorously. Maintain the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction by carefully adding a cold, dilute aqueous acid solution (e.g., 1M HCl) until the pH is acidic.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Anticipated Spectroscopic Characterization

Structural confirmation is critical. Based on the molecular structure, the following spectroscopic signatures are predicted. These predictions are informed by analyses of similar difluorobenzoic acid derivatives.[7]

-

¹H NMR:

-

Triplet (~1.4 ppm, 3H): Corresponding to the methyl (-CH₃) protons of the ethyl group, split by the adjacent methylene protons.

-

Quartet (~4.4 ppm, 2H): Corresponding to the methylene (-CH₂) protons of the ethyl group, split by the adjacent methyl protons.

-

Multiplets (7.3-8.0 ppm, 3H): A complex pattern corresponding to the three protons on the difluorinated aromatic ring. The coupling with both other protons and the two fluorine atoms will result in intricate splitting.

-

-

¹³C NMR:

-

~14 ppm: Ethyl -CH₃ carbon.

-

~63 ppm: Ethyl -OCH₂ carbon.

-

~115-130 ppm: Aromatic carbons (C-H and C-F). Carbons bonded to fluorine will show large one-bond C-F coupling constants.

-

~160-165 ppm: Ester carbonyl carbon (O=C-O).

-

~185-190 ppm: Ketone carbonyl carbon (C=O).

-

-

¹⁹F NMR:

-

Two distinct signals are expected for the two non-equivalent fluorine atoms, appearing as multiplets due to F-F and F-H coupling.

-

-

Infrared (IR) Spectroscopy:

-

~1740 cm⁻¹: Strong C=O stretch from the ester functional group.

-

~1690 cm⁻¹: Strong C=O stretch from the ketone functional group.

-

~1100-1300 cm⁻¹: C-F stretching vibrations.

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 214.

-

Potential Applications in Drug Development

The unique combination of a difluorophenyl ring and an α-keto ester makes this compound a valuable precursor for several classes of therapeutic agents.

-

Enzyme Inhibitors: As an analogue of α-ketoglutarate, it may act as a competitive inhibitor for enzymes like prolyl hydroxylases (PHDs).[8] Inhibition of PHDs can stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator in cellular responses to hypoxia, which is a therapeutic target in anemia, ischemia, and some cancers.[8]

-

Antiviral and Anticancer Agents: The α-keto ester scaffold is present in several integrase inhibitors used in antiretroviral therapy. The difluoro substitution pattern can be optimized to enhance binding and improve the pharmacological profile.

-

Antibiotic Potentiators: Some phenolic compounds can inhibit bacterial efflux pumps, thereby resensitizing drug-resistant bacteria to existing antibiotics.[9] Derivatives of this molecule could be explored for similar activities.

Safety and Handling

No specific safety data exists for this compound. Therefore, handling procedures must be based on a conservative assessment of hazards from its structural analogues.

-

General Hazards: Assumed to be harmful if swallowed or in contact with skin.[10] Causes skin irritation and serious eye irritation. May cause respiratory irritation.[4][10]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses with side-shields or chemical goggles.

-

Skin and Body Protection: Wear a lab coat.

-

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a compound with high potential as a building block in the synthesis of novel pharmaceuticals. While direct experimental characterization is not widely published, its molecular structure, physicochemical properties, and reactivity can be confidently predicted through established chemical principles and comparison with closely related analogues. The synthetic pathway and characterization data proposed in this guide provide a solid foundation for researchers to produce and validate this valuable chemical intermediate, enabling further exploration of its utility in drug discovery and development.

References

-

BuyersGuideChem. Ethyl 3,5-difluorobenzoylformate | C10H8F2O3. Available from: [Link]

-

Axxence Aromatic GmbH. Safety Data Sheet - NATURAL ETHYL FORMATE. Available from: [Link]

-

Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central (PMC). Available from: [Link]

-

PubChem. Ethyl 4,4-difluoro-3-oxopentanoate. Available from: [Link]

-

PubChem. 3,4-Difluorobenzoic acid. Available from: [Link]

-

PubChem. Ethyl 3,4-Dihydroxybenzoate. Available from: [Link]

-

PubChem. 3,4-Difluorobenzaldehyde. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Ethyl 3,4-Dihydroxybenzoate: A Comprehensive Overview. Available from: [Link]

-

Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1511-1519. Available from: [Link]

-

Synnovator. Exploring Ethyl 4,4-Difluorocyclohexanecarboxylate: Synthesis and Applications. Available from: [Link]

- Google Patents. CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate.

-

NIST. Ethyl 3,4-dihydroxybenzoate - NIST WebBook. Available from: [Link]

-

PubChem. Ethyl 4-fluoro-3-nitrobenzoate. Available from: [Link]

-

Nimker, C., Kaur, G., Revo, A., Chaudhary, P., & Bansal, A. (2015). Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells. PubMed Central. Available from: [Link]

-

Ataman Kimya. ETHYL 3 4-DIHYDROXYBENZOATE. Available from: [Link]

-

Chen, Y. T., et al. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. MDPI. Available from: [Link]

-

ResearchGate. Environmentally Benign and Scalable Preparation of Diethyl Furoxan-3,4-dicarboxylate Using Silver Carbonate as Nitrile Oxide Generator. Available from: [Link]

- Google Patents. CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid.

-

Ukrorgsintez, I., et al. (2017). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available from: [Link]

-

PrepChem.com. Synthesis of ethyl 3-fluoro-4-hydroxybenzoate. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Ethyl 3,5-difluorobenzoylformate | C10H8 F2 O3 - BuyersGuideChem [buyersguidechem.com]

- 3. エチル3,5-ジフルオロベンゾイルホルマート 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Ethyl 3,4-difluorobenzoate | 144267-96-9 [sigmaaldrich.com]

- 5. CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate - Google Patents [patents.google.com]

- 6. 3,4-Difluorobenzoic acid | C7H4F2O2 | CID 99166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Reactivity and Stability of Ethyl 3,4-difluorobenzoylformate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated α-Ketoester

Ethyl 3,4-difluorobenzoylformate, also known by its IUPAC name Ethyl 2-(3,4-difluorophenyl)-2-oxoacetate (CAS Number: 73790-05-3), is a specialized organic molecule that combines the unique electronic properties of a difluorinated aromatic ring with the versatile reactivity of an α-ketoester functional group. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electrophilicity, stability, and pharmacokinetic properties when incorporated into larger bioactive molecules. This makes it a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.

The α-ketoester moiety is a particularly reactive handle for a variety of chemical transformations, allowing for the construction of complex molecular architectures. Understanding the interplay between the fluorinated ring and the α-ketoester is critical for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The structure of this compound features a 1,2-difluorobenzene ring attached to an ethyl oxalyl group. The strong electron-withdrawing nature of the fluorine atoms and the adjacent carbonyl groups renders the aromatic ring electron-deficient and activates the carbonyl carbons towards nucleophilic attack.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | Ethyl 3,5-difluorobenzoylformate (Isomer) |

| CAS Number | 73790-05-3 | 208259-57-8 |

| Molecular Formula | C₁₀H₈F₂O₃ | C₁₀H₈F₂O₃ |

| Molecular Weight | 214.17 g/mol | 214.17 g/mol [1] |

| Appearance | Colorless to light yellow liquid (typical) | Colorless to light yellow liquid |

| Boiling Point | Not explicitly reported, estimated to be similar to the 3,5-isomer | 247.4 °C (lit.)[1] |

| Density | Not explicitly reported, estimated to be similar to the 3,5-isomer | 1.27 g/mL at 25 °C (lit.)[1] |

| Flash Point | Not explicitly reported, estimated to be similar to the 3,5-isomer | 66 °C[1] |

Synthesis of this compound

The primary synthetic route to aryl α-ketoesters like this compound is through Friedel-Crafts acylation.[2] This classic carbon-carbon bond-forming reaction is a robust method for introducing acyl groups onto aromatic rings.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most plausible and industrially scalable synthesis involves the reaction of 1,2-difluorobenzene with an acylating agent such as ethyl oxalyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2]

Sources

The Pharmacological Potential of Ethyl 3,4-difluorobenzoylformate Derivatives: A Technical Guide to Exploring Biological Activities

Introduction: The Promise of Fluorinated Benzoylformates in Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing pharmacological properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1] The benzoylformate scaffold, a privileged structure in its own right, serves as a versatile template for the design of novel therapeutic agents. This guide focuses on the untapped potential of Ethyl 3,4-difluorobenzoylformate derivatives, a class of compounds at the intersection of these two promising chemical motifs. While direct research on this specific scaffold is emerging, this document will provide a comprehensive, technically-grounded framework for investigating its potential biological activities by drawing parallels with structurally related compounds and established methodologies.

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the potential anticancer, anti-inflammatory, and antimicrobial activities of these derivatives, offering not just theoretical insights but also detailed experimental protocols and the causal logic behind their application.

Part 1: The Chemical Core - this compound

The foundational structure, this compound, presents several key features that suggest a predisposition for biological activity. The 3,4-difluoro substitution on the benzene ring is of particular interest. This substitution pattern can modulate the electronic properties of the aromatic ring, influencing its interaction with biological targets. Furthermore, the ethyl formate group provides a handle for further chemical modification, allowing for the synthesis of a diverse library of derivatives with varying physicochemical properties.

Hypothetical Synthesis of this compound Derivatives

A general synthetic route to novel derivatives could involve the modification of the ethyl formate moiety. For instance, hydrolysis to the corresponding carboxylic acid would provide a key intermediate for the synthesis of amide or ester derivatives.

Caption: General synthetic workflow for derivatization.

Part 2: Potential Biological Activities and Mechanistic Insights

Based on the biological activities of structurally similar compounds, such as fluorinated benzamides and benzophenones, we can hypothesize several promising avenues of investigation for this compound derivatives.

Anticancer Potential: Targeting Proliferation and Survival Pathways

Benzofuran derivatives, which share a bicyclic aromatic core, have demonstrated significant anticancer activity through various mechanisms.[2][3][4][5] These include the inhibition of key signaling pathways involved in tumor growth and survival.

Plausible Mechanisms of Action:

-

Inhibition of Hypoxia-Inducible Factor 1 (HIF-1) Pathway: The HIF-1 pathway is a critical regulator of tumor adaptation to hypoxic environments and is implicated in the progression of various cancers.[2][6] Benzene-sulfonamide-based benzofuran derivatives have been shown to inhibit this pathway.[2] It is plausible that this compound derivatives could be designed to act as HIF-1 inhibitors.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process essential for tumor growth and metastasis. Benzofuran-based chalcone derivatives have been identified as potent VEGFR-2 inhibitors.[7]

-

Induction of Apoptosis: Many effective anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Certain benzofuran derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins like Bcl-2 and PARP.[3][8]

Caption: Potential anticancer signaling pathway inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. The search for novel anti-inflammatory agents is therefore of significant interest. Diaryl ethers and benzophenone analogues, which bear structural resemblance to the benzoylformate core, have been reported as potent anti-inflammatory agents.[9][10]

Plausible Mechanisms of Action:

-

Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators.[9][10] Fluorinated compounds have been shown to inhibit PGE2 secretion and COX-2 expression.[9][11]

-

Reduction of Pro-inflammatory Cytokines: The overproduction of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) is a hallmark of many inflammatory conditions.[12] Novel indolizine derivatives have been shown to reduce the levels of these cytokines.[12]

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This protocol assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent system.

-

Data Analysis: Compare the nitrite levels in the treated wells to the LPS-stimulated control to determine the inhibitory effect of the compounds on NO production.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of drug-resistant microorganisms poses a significant threat to global health.[13] There is an urgent need for novel antimicrobial agents with new mechanisms of action. Heterocyclic compounds, including those with fluorine substitutions, have shown promising antimicrobial activity.[1][13]

Plausible Mechanisms of Action:

-

Inhibition of Bacterial Cell Division: The bacterial cell division protein FtsZ is an attractive target for novel antibiotics due to its essential role in bacterial cytokinesis.[13] Certain 2,6-difluorobenzamide derivatives have been identified as inhibitors of FtsZ.[13]

-

Disruption of Biofilm Formation: Bacterial biofilms are a major cause of persistent infections and are notoriously difficult to eradicate. Some coumarin hybrid compounds have demonstrated both antimicrobial and antibiofilm activities.[14][15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilution: Perform a serial two-fold dilution of the this compound derivatives in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Part 3: Structure-Activity Relationship (SAR) and Data Interpretation

A systematic investigation of the structure-activity relationship (SAR) is crucial for optimizing the biological activity of the lead compounds. By synthesizing and testing a library of derivatives with systematic variations in their chemical structure, researchers can identify the key structural features responsible for the observed biological effects.

Data Presentation: Comparative Biological Activity

| Derivative ID | Modification at Ethyl Formate | Anticancer IC50 (µM) [Cell Line] | Anti-inflammatory IC50 (µM) [Assay] | Antimicrobial MIC (µg/mL) [Organism] |

| EDFB-01 | -COOCH2CH3 (Parent) | Data to be determined | Data to be determined | Data to be determined |

| EDFB-02 | -COOH | Data to be determined | Data to be determined | Data to be determined |

| EDFB-03 | -CONH-R1 | Data to be determined | Data to be determined | Data to be determined |

| EDFB-04 | -COO-R2 | Data to be determined | Data to be determined | Data to be determined |

This table serves as a template for organizing and comparing the biological data obtained from the screening of a hypothetical library of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential anticancer, anti-inflammatory, and antimicrobial activities. This technical guide provides a comprehensive framework for exploring these biological activities, from synthetic strategies and mechanistic hypotheses to detailed experimental protocols. The successful execution of these studies will undoubtedly pave the way for the discovery of new drug candidates with improved efficacy and safety profiles. Future work should focus on the synthesis of a diverse library of derivatives, comprehensive biological evaluation, and in-depth mechanistic studies to elucidate the precise molecular targets and pathways involved.

References

- ResearchGate. (2025, October 17). 2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study.

- PubMed. (n.d.). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis.

- PMC - NIH. (2019, October 31). gem-Difluorobisarylic derivatives: design, synthesis and anti-inflammatory effect.

- PMC - PubMed Central. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).

- Benchchem. (n.d.). Unveiling the Structure-Activity Relationship of 2-Fluorobenzoic Acid Derivatives: A Comparative Guide.

- PMC - PubMed Central. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.

- MDPI. (n.d.). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation.

- PubMed Central. (n.d.). Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer.

- PMC - PubMed Central. (2023, June 20). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.

- ResearchGate. (n.d.). Previously reported benzofuran derivatives VII–XII with anti-tumour and....

- (n.d.). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives.

- MDPI. (n.d.). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer.

- (2025, October 14). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.

- PMC - PubMed Central. (2023, April 11). Anticancer therapeutic potential of benzofuran scaffolds.

- (2019, October 3). (PDF) gem-Difluorobisarylic derivatives: design, synthesis and anti-inflammatory effect.

- NIH. (2021, October 25). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives.

- PubMed. (2025, September 18). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation.

- ResearchGate. (n.d.). Design, synthesis and biological evaluation of ethyl-4,4,4-trifluoro-3-hydrazonobutanoate derivatives | Request PDF.

- PMC - NIH. (n.d.). A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways.

- CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives.

- NIH. (n.d.). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors.

- PMC - PubMed Central. (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives.

- (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.

- (2020, August 19). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.

- PubMed. (n.d.). [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents].

- PubMed. (2025, August 5). Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer.

- PubMed. (2016, June 1). Discovery and optimization of new benzofuran derivatives against p53-independent malignant cancer cells through inhibition of HIF-1 pathway.

- PubMed Central. (n.d.). Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells.

- PubMed. (n.d.). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity.

- (n.d.). Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius.

- Impactfactor. (n.d.). Synthesis, Characterization of Isatin Dithiocarbamate Derivatives with Expected Biological Activities.

- Google Patents. (n.d.). EP0059884A1 - Benzofurane derivatives, their preparation and use.

- ResearchGate. (n.d.). The Synthesis of Novel Material 3,4-ethylenedioxyfuran.

- PMC - NIH. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and optimization of new benzofuran derivatives against p53-independent malignant cancer cells through inhibition of HIF-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gem-Difluorobisarylic derivatives: design, synthesis and anti-inflammatory effect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to difluorinated compounds in drug discovery

Despite the clear advantages, the application of difluorination is not without challenges. The synthesis of complex difluorinated molecules can be difficult, and the harsh conditions required for some fluorination reactions may not be compatible with sensitive functional groups ("late-stage fluorination"). [23][28]Furthermore, while often beneficial, the impact of a CF₂ group on physicochemical properties can sometimes be detrimental, for example, by unexpectedly decreasing solubility or increasing lipophilicity to an undesirable level. [8][9][13] The future of this field lies in the development of more selective, milder, and efficient synthetic methods, particularly for late-stage difluoromethylation of complex molecules. [23][29]As our understanding of the subtle interplay between difluorination and biological systems deepens, the CF₂ group will undoubtedly remain a strategic tool for designing the next generation of safer and more effective pharmaceuticals. [30]

References

-

Iashin, V., Wirtanen, T., & Perea-Buceta, J. E. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]

-

Yagupolskii, L. M., et al. (Date not available). New electrophilic difluoromethylating reagent. PubMed. [Link]

-

Zafrani, Y., et al. (Date not available). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. [Link]

-

Iashin, V., et al. (Date not available). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. [Link]

-

Meanwell, N. A. (Date not available). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. [Link]

-

Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. RSC Publishing. [Link]

-

Iashin, V., et al. (Date not available). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF. ResearchGate. [Link]

-

Scott, J. S., et al. (Date not available). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. National Institutes of Health. [Link]

-

Zafrani, Y., et al. (Date not available). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ACS Publications. [Link]

-

Gouverneur, V. (Date not available). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ResearchGate. [Link]

-

CoLab. (Date not available). Deoxyfluorination: A Detailed Overview Of Recent Developments. CoLab. [Link]

-

Prakash, G. K. S., et al. (Date not available). New Electrophilic Difluoromethylating Reagent. ACS Publications. [Link]

-

Hu, J., et al. (2008). Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. National Institutes of Health. [Link]

-

Saphier, S. (Date not available). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health. [Link]

-

Gilmour, R. (Date not available). The geminal difluoromethylene group: bioisosterism, and catalysis-based... ResearchGate. [Link]

-

Gouverneur, V. (Date not available). Scheme 26 Methods of nucleophilic difluoromethylation. ResearchGate. [Link]

-

Meanwell, N. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

-

Bresciani, S., & Tarselli, M. A. (Date not available). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Hypha Discovery. (Date not available). Deoxyfluorination. Hypha Discovery. [Link]

-

Studer, A. (2024). New method for introducing fluorinated components into molecules. Universität Münster. [Link]

-

Scott, J. S., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. DiVA portal. [Link]

-

ResearchGate. (Date not available). Electrophilic difluoromethylating reagents and structures of zinc... ResearchGate. [Link]

-

Vidal, S. (Date not available). Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. [Link]

-

Fang, C., & Wu, F. (Date not available). The Research for Introducing Gem-Difluoromethylene Group into the Organic Molecules. Trans Tech Publications Ltd. [Link]

-

Synlett. (2024). Deoxyfluorination: A Detailed Overview of Recent Developments. Thieme. [Link]

-

O'Hagan, D. (Date not available). Methods for the Synthesis of α,α‐Difluoroketones | Request PDF. ResearchGate. [Link]

-

Martin, R. E., & Gessier, F. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. [Link]

-

Graham, J. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]

-

O'Hagan, D. (Date not available). The difluoromethylene (CF2) group in aliphatic chains: Synthesis and conformational preference of palmitic acids and nonadecane containing CF2 groups. Beilstein Journals. [Link]

-

ResearchGate. (2025). ChemInform Abstract: Organofluorine Chemistry: Deoxyfluorination Reagents for C—F Bond Synthesis | Request PDF. ResearchGate. [Link]

-

Prakash, G. K. S., et al. (Date not available). New Solid-Phase Bound Electrophilic Difluoromethylating Reagent. ACS Publications. [Link]

-

Prakash, G. K. S. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

-

Riemma, M., & Novellino, E. (Date not available). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

-

Ostrovskyi, D. (2024). Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. [Link]

-

Meanwell, N. A. (2025). Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF. ResearchGate. [Link]

-

eCampusOntario. (Date not available). Drug Modifications to Improve Stability. eCampusOntario Pressbooks. [Link]

-

Ajish, K. R., & Kumar, P. R. (Date not available). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Drug Discovery Based on Fluorine-Containing Glycomimetics | MDPI [mdpi.com]

- 13. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. diva-portal.org [diva-portal.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 18. hyphadiscovery.com [hyphadiscovery.com]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 21. Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New electrophilic difluoromethylating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safety, Handling, and Storage of Ethyl 3,4-difluorobenzoylformate